molecular formula C12H13NOS B8555007 (2-Methyl-5-m-tolylthiazol-4-yl)methanol CAS No. 1313237-42-1

(2-Methyl-5-m-tolylthiazol-4-yl)methanol

Cat. No.: B8555007
CAS No.: 1313237-42-1
M. Wt: 219.30 g/mol
InChI Key: WMOVWEJYLIDVBG-UHFFFAOYSA-N
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Description

(2-Methyl-5-m-tolylthiazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

1313237-42-1

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

[2-methyl-5-(3-methylphenyl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C12H13NOS/c1-8-4-3-5-10(6-8)12-11(7-14)13-9(2)15-12/h3-6,14H,7H2,1-2H3

InChI Key

WMOVWEJYLIDVBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C(S2)C)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of lithium aluminiumhydride (139 mg, 3.64 mmol) in THF (5 mL) a solution of methyl 2-methyl-5-m-tolylthiazole-4-carboxylate [1007873-98-4] (600 mg, 2.43 mmol) in THF (5 mL) was added at −25° C. and stirred for 30 min. Then water (5 mL) was added dropwise and the mixture was extracted with ethyl acetate (100 mL). The organic layer was washed with brine and dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography (eluent: 50% ethyl acetate in hexane) to yield the title compound (300 mg, 56%). [LCMS RtF=0.32 min, [M+H]+=219.9; TLC Rf=0.20 (methanol/chloroform 10:90)].
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
56%

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